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molecular formula C8H5F3N2O4 B8446129 2-Amino-5-nitro-4-trifluoromethyl-benzoic acid

2-Amino-5-nitro-4-trifluoromethyl-benzoic acid

Cat. No. B8446129
M. Wt: 250.13 g/mol
InChI Key: XRHDEVLXABTEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299085B2

Procedure details

A solution of 49.5 g (169 mmol) of 2-acetylamino-5-nitro-4-trifluoromethyl-benzoic acid in 600 ml of methanol and 100 ml of water is cooled to 0° C. and 71.1 ml (1.33 mol) of concentrated H2SO4 are added dropwise. Upon completion of the addition, the mixture is heated to reflux for 1 hour. The mixture is then cooled to 0° C., the pH is adjusted to 10 with a 30% aqueous NaOH-solution and it is stirred for 1 hour. The methanol is distilled off and the remaining aqueous solution is diluted with water and extracted with t-butyl methylether. The aqueous phase is acidified with concentrated HCl-solution and the resulting yellow suspension is filtered and washed with water. The solid is dried in vacuo at 100° C. to give 28.3 g (67%) of 2-amino-5-nitro-4-trifluoromethyl-benzoic acid, m.p. 237° C.
Name
2-acetylamino-5-nitro-4-trifluoromethyl-benzoic acid
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
71.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[C:11]([N+:18]([O-:20])=[O:19])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=O)C.OS(O)(=O)=O.[OH-].[Na+]>CO.O>[NH2:4][C:5]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[C:11]([N+:18]([O-:20])=[O:19])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8] |f:2.3|

Inputs

Step One
Name
2-acetylamino-5-nitro-4-trifluoromethyl-benzoic acid
Quantity
49.5 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=O)O)C=C(C(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
71.1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The methanol is distilled off
ADDITION
Type
ADDITION
Details
the remaining aqueous solution is diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with t-butyl methylether
FILTRATION
Type
FILTRATION
Details
the resulting yellow suspension is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid is dried in vacuo at 100° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C(=C1)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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